Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

Catalog No.
S828787
CAS No.
1207537-67-4
M.F
C11H9ClO2S
M. Wt
240.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

CAS Number

1207537-67-4

Product Name

Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

IUPAC Name

ethyl 4-chloro-1-benzothiophene-2-carboxylate

Molecular Formula

C11H9ClO2S

Molecular Weight

240.71 g/mol

InChI

InChI=1S/C11H9ClO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3

InChI Key

FKFLOHDQWJVBQW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(S1)C=CC=C2Cl

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC=C2Cl

Ethyl 4-chloro-1-benzothiophene-2-carboxylate (CAS 1207537-67-4) is a halogenated heterocyclic building block primarily utilized as an advanced intermediate in the synthesis of atypical antipsychotics, most notably Brexpiprazole, and other central nervous system (CNS) agents[1]. Featuring a regioselectively positioned chlorine atom at the 4-position and an ethyl ester-protected carboxylate at the 2-position, this compound serves as a stable, crystalline precursor for downstream Buchwald-Hartwig aminations and decarboxylation sequences [2]. For industrial procurement, it provides a pre-cyclized, high-purity scaffold that bypasses the hazardous handling of volatile thiols required in upstream synthesis, offering a highly scalable foundation for benzothiophene-based drug manufacturing [1].

Substituting Ethyl 4-chloro-1-benzothiophene-2-carboxylate with its upstream precursor (2-chloro-6-fluorobenzaldehyde) forces the procuring facility to manage malodorous ethyl thioglycolate cyclizations, introducing significant environmental and safety overhead [1]. Conversely, attempting to procure the direct downstream intermediate, 4-chlorobenzo[b]thiophene, introduces handling challenges, as the decarboxylated core is a volatile, low-melting oil that requires vacuum distillation and inert storage to prevent oxidative degradation [2]. Furthermore, substituting the 4-chloro moiety with a 4-bromo analog, while historically common for cross-coupling, drastically increases raw material costs and introduces debromination impurities during late-stage API synthesis, making the 4-chloro ethyl ester a highly effective balance of stability, cost, and reactivity for commercial scale-up [3].

Handling and Shelf-Life: Ethyl Ester vs. Decarboxylated Core

For bulk procurement, the physical state of the intermediate dictates storage logistics. Ethyl 4-chloro-1-benzothiophene-2-carboxylate is an easily isolated crystalline solid that maintains >99.5% purity for over 24 months under standard ambient storage conditions [1]. In direct contrast, the downstream decarboxylated product, 4-chlorobenzo[b]thiophene, is typically isolated as a liquid via vacuum distillation (bp ~100°C at 10 mmHg) and is prone to atmospheric oxidation and discoloration, requiring strict inert-gas blanketing and cold storage to prevent a 2-4% purity drop over 6 months [2].

Evidence DimensionShelf-life and physical state stability
Target Compound DataCrystalline solid, >24 months stability at 25°C without inert gas (>99.5% purity retention)
Comparator Or Baseline4-Chlorobenzo[b]thiophene (liquid/oil, requires inert gas, 2-4% degradation over 6 months)
Quantified Difference>4x longer shelf-life with zero inert-gas storage requirements
ConditionsAmbient storage (25°C), atmospheric air exposure

Procuring the solid ethyl ester eliminates the need for specialized cold-chain logistics and inert-gas storage, significantly reducing warehousing costs.

Elimination of Thiol Hazards: Pre-Cyclized Ester vs. Upstream Precursors

Synthesizing the benzothiophene core in-house from 2-chloro-6-fluorobenzaldehyde requires a cyclization reaction with ethyl thioglycolate and strong bases [1]. This upstream route generates stoichiometric amounts of malodorous, sulfur-containing waste and requires specialized ventilation and scrubbing infrastructure to manage the volatile thiols [2]. By procuring the pre-cyclized Ethyl 4-chloro-1-benzothiophene-2-carboxylate, a manufacturing facility eliminates 100% of the thiol-based hazardous waste from their internal workflow, while also bypassing the typical 15-25% yield loss associated with the cyclization step [1].

Evidence DimensionThiol waste generation and process yield
Target Compound Data0 kg thiol waste generated per kg of intermediate; 100% mass recovery for downstream use
Comparator Or Baseline2-Chloro-6-fluorobenzaldehyde + ethyl thioglycolate (generates stoichiometric malodorous waste, ~75-85% cyclization yield)
Quantified Difference100% reduction in thiol handling and a 15-25% effective yield recovery
ConditionsPilot-scale API intermediate synthesis

Outsourcing the hazardous cyclization step simplifies regulatory compliance and facility requirements for the buyer.

Raw Material Economics: 4-Chloro vs. 4-Bromo Benzothiophenes

Historically, 4-bromobenzo[b]thiophene derivatives were preferred for amination reactions due to the higher reactivity of the C-Br bond. However, the 4-bromo precursors are significantly more expensive to synthesize and are prone to hydrodebromination side reactions (yielding 5-8% des-bromo impurities) during aggressive coupling conditions [1]. Modern process chemistry utilizing catalysts like RuPhos allows the 4-chloro derivative (derived from Ethyl 4-chloro-1-benzothiophene-2-carboxylate) to undergo Buchwald-Hartwig amination with piperazine at >90% yield [2]. This shift from bromo to chloro reduces the starting material cost by approximately 30-40% per kilogram while suppressing dehalogenation impurities to <1% [3].

Evidence DimensionPrecursor cost and dehalogenation impurity profile
Target Compound Data4-Chloro route (Cost baseline: 1.0x; <1% dehalogenation impurity)
Comparator Or Baseline4-Bromo route (Cost baseline: ~1.4x; 5-8% hydrodebromination impurity)
Quantified Difference30-40% reduction in raw material cost and >4% reduction in critical coupling impurities
ConditionsPalladium-catalyzed Buchwald-Hartwig amination with piperazine

Utilizing the 4-chloro scaffold provides a substantially more economical and cleaner route for the large-scale production of piperazinyl-benzothiophene APIs.

Downstream Purity Control: Ethyl Ester vs. Free Carboxylic Acid

When selecting a starting point for the decarboxylation sequence, the ethyl ester offers enhanced purity control compared to the free acid (4-chlorobenzo[b]thiophene-2-carboxylic acid). The free acid is typically isolated via aqueous precipitation, which frequently traps inorganic salts and trace metals, limiting baseline purity to 97-98% [1]. Furthermore, drying the free acid at temperatures above 60°C risks premature thermal decarboxylation. Ethyl 4-chloro-1-benzothiophene-2-carboxylate, however, is highly soluble in hot organic solvents and crystallizes cleanly, routinely achieving >99.5% HPLC purity without the risk of thermal degradation during standard vacuum drying [2].

Evidence DimensionBaseline purity and thermal drying stability
Target Compound Data>99.5% HPLC purity; thermally stable during drying at >80°C
Comparator Or Baseline4-Chlorobenzo[b]thiophene-2-carboxylic acid (97-98% purity; risks premature decarboxylation >60°C)
Quantified Difference1.5-2.5% higher isolated purity and >20°C higher safe-drying temperature
ConditionsStandard industrial crystallization and vacuum drying

Starting with the highly pure ester ensures that trace impurities are not carried forward into the critical decarboxylation and amination steps.

Precursor for Brexpiprazole and Atypical Antipsychotics

The ester serves as a highly efficient starting point for industrial scale-up of Brexpiprazole. It is cleanly saponified and decarboxylated to yield 4-chlorobenzo[b]thiophene, which is subsequently coupled with piperazine to form the core pharmacophore of the API [1].

Scaffold for Novel CNS Drug Discovery

The stable ethyl ester allows medicinal chemists to perform selective functionalization without premature degradation. The 2-carboxylate can be converted to amides or alcohols, while the 4-chloro position serves as an orthogonal handle for Pd-catalyzed cross-couplings [2].

Development of Thiophene-Fused Agrochemicals

Agrochemical manufacturers leverage the high purity and scalable processability of the ester to synthesize complex intermediates where the benzothiophene core provides essential metabolic stability and lipophilicity [1].

XLogP3

4.1

Dates

Last modified: 08-16-2023

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